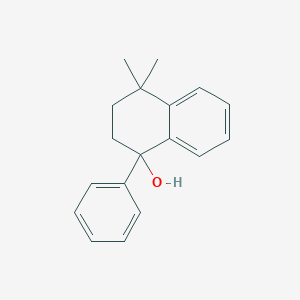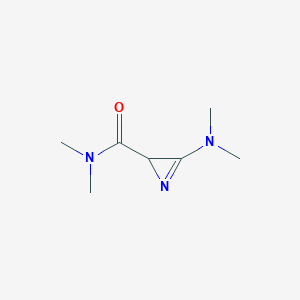
2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- is a heterocyclic compound featuring an azirine ring, which is a three-membered nitrogen-containing ring
Preparation Methods
The synthesis of 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- typically involves the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by reaction with N-, O-, or S-nucleophiles . This process can be catalyzed by iron(II) chloride and mediated by ortho-substituted pyridine. Additionally, the compound can be prepared using thermal, metal-catalyzed, and photo-isomerization methods .
Chemical Reactions Analysis
2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial properties.
Medicine: It is investigated for potential therapeutic applications due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- involves its interaction with molecular targets through its azirine ring. The ring strain and electronic properties of the azirine moiety make it reactive towards various biological molecules, potentially leading to the inhibition of bacterial growth or other biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- include other azirine derivatives such as:
- 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl-
- 2H-Azirine-2-carboxamide, N,2-dimethyl-3-phenyl- These compounds share the azirine ring structure but differ in their substituents, which can influence their reactivity and applications. The uniqueness of 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
59566-40-4 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(dimethylamino)-N,N-dimethyl-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O/c1-9(2)6-5(8-6)7(11)10(3)4/h5H,1-4H3 |
InChI Key |
ZARMKYZIKWGJLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


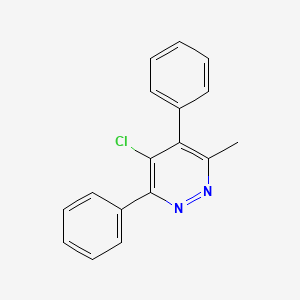
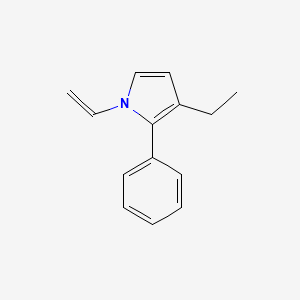
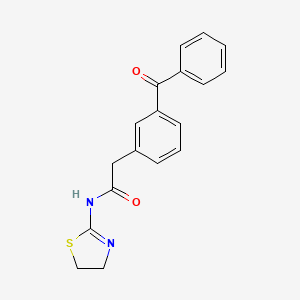


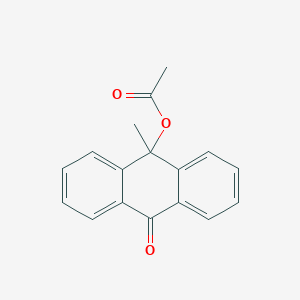
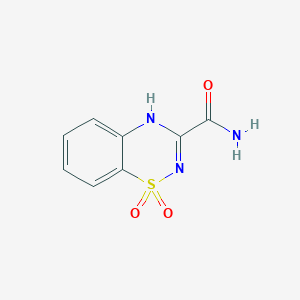




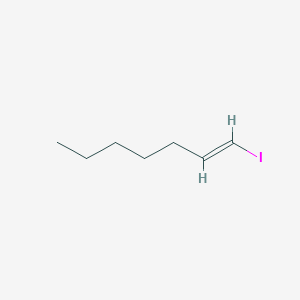
![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
